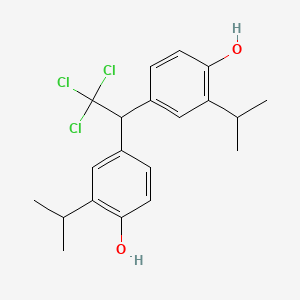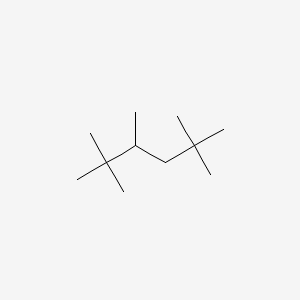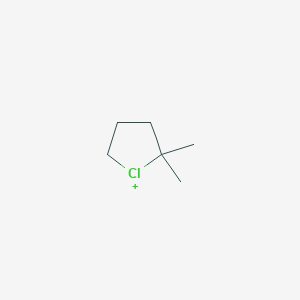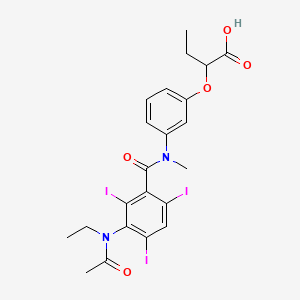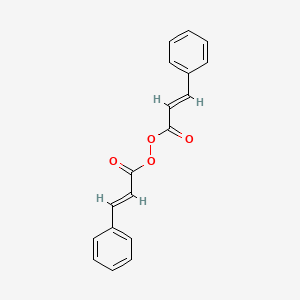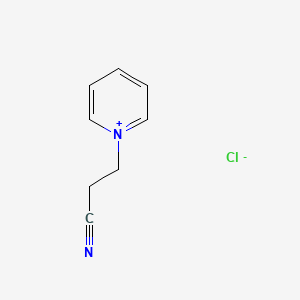
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is an organic compound with the molecular formula C13H21O4PS. It is known for its unique chemical structure, which includes a methylsulfanyl group attached to a phenyl ring, and a dipropan-2-yl phosphate group. This compound is utilized in various scientific research applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate typically involves the reaction of 4-(Methylsulfanyl)phenol with dipropan-2-yl phosphorochloridate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the hydrolysis of the phosphate ester bond.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Hydrolysis: 4-(Methylsulfanyl)phenol and dipropan-2-yl phosphate.
Applications De Recherche Scientifique
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In studies related to enzyme inhibition and protein phosphorylation.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)phenol: Lacks the dipropan-2-yl phosphate group.
Dipropan-2-yl phosphate: Lacks the methylsulfanylphenyl group.
4-(Methylsulfonyl)phenyl dipropan-2-yl phosphate: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness
4-(Methylsulfanyl)phenyl dipropan-2-yl phosphate is unique due to the presence of both the methylsulfanyl group and the dipropan-2-yl phosphate group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
7176-29-6 |
|---|---|
Formule moléculaire |
C13H21O4PS |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
(4-methylsulfanylphenyl) dipropan-2-yl phosphate |
InChI |
InChI=1S/C13H21O4PS/c1-10(2)15-18(14,16-11(3)4)17-12-6-8-13(19-5)9-7-12/h6-11H,1-5H3 |
Clé InChI |
NYQLVKAGRRDCCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OP(=O)(OC1=CC=C(C=C1)SC)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

